2-Hydroxy-4-pyridinecarboxaldehyde

Description

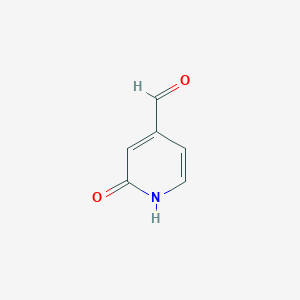

Structure

2D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDXMCNSHNXTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363762 | |

| Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188554-13-4 | |

| Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-4-pyridinecarboxaldehyde chemical properties

An In-depth Technical Guide to 2-Hydroxy-4-pyridinecarboxaldehyde: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 188554-13-4), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document delves into the core chemical properties, emphasizing the critical role of tautomerism which dictates its reactivity and nomenclature. We present a detailed analysis of its spectroscopic characteristics, a plausible synthetic route from commercially available precursors, and a map of its key chemical reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the design of novel chemical entities.

Core Identity and Structural Elucidation

This compound is a bifunctional pyridine derivative. While its name and CAS registry number (188554-13-4) point to the "hydroxy" form, it is crucial for any researcher to understand that this compound exists predominantly as its pyridone tautomer.

Nomenclature and Tautomerism

Like other 2- and 4-hydroxypyridines, this molecule exhibits prototropic tautomerism, existing in a dynamic equilibrium between the aromatic hydroxy-pyridine form and the non-aromatic but resonance-stabilized pyridone form.[1] For this specific molecule, the equilibrium heavily favors the 2-oxo-1,2-dihydropyridine-4-carbaldehyde structure. This preference is driven by the formation of a strong carbonyl (C=O) bond and an amide-like resonance system, which provides substantial stabilization, particularly in polar solvents and the solid state.[1][2][3]

Therefore, throughout this guide, while we may refer to the CAS name for indexing purposes, the reactivity and structural discussions will be based on the more representative pyridone tautomer.

-

Synonyms: 2-Hydroxyisonicotinaldehyde, 2-Hydroxypyridine-4-carbaldehyde[5][6]

-

Predominant Tautomer/IUPAC Name: 2-oxo-1H-pyridine-4-carbaldehyde[7]

Caption: Tautomeric equilibrium favoring the 2-pyridone form.

Physicochemical and Safety Data

A summary of the key physical and chemical properties is provided below. It is important to note that while some data is experimentally derived, other values may be based on computational predictions.

| Property | Value | Source(s) |

| CAS Number | 188554-13-4 | [4][5] |

| Molecular Formula | C₆H₅NO₂ | [5] |

| Molecular Weight | 123.11 g/mol | [5] |

| Appearance | Yellow solid | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |

| Predicted pKa | 11.17 ± 0.10 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Safety and Handling

As a research chemical, comprehensive toxicological data is not available. However, GHS hazard classifications from suppliers indicate the following potential hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

Precautionary Codes: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis Pathway

The target molecule is accessible from the commercially available precursor 2-Hydroxy-4-methylpyridine (also known as 4-methyl-2-pyridone, CAS 13466-41-6).[1][8] The key transformation is the selective oxidation of the activated methyl group at the C4 position to a carboxaldehyde.

Causality of Method Selection: The methyl group at C4 is analogous to a benzylic or allylic position due to its conjugation with the pyridone ring system. This activation allows for selective oxidation without affecting the ring itself. While various oxidants can convert methyl groups to carboxylic acids[9][10][11], achieving a clean stop at the aldehyde stage requires milder, more controlled conditions. Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups directly to aldehydes. The reaction typically proceeds in a solvent like dioxane with a controlled amount of water at elevated temperatures.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is a representative procedure based on established methods for the oxidation of activated methyl groups. Researchers should perform initial small-scale trials to optimize reaction time and temperature for their specific setup.

Step 1: Reaction Setup

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-hydroxy-4-methylpyridine (5.45 g, 50 mmol).

-

Add 1,4-dioxane (100 mL) and water (2.0 mL). Stir the mixture to achieve a suspension.

-

Carefully add selenium dioxide (6.10 g, 55 mmol, 1.1 eq.) to the flask. Caution: Selenium compounds are toxic; handle in a fume hood with appropriate PPE.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 101-103°C) with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Isolation

-

Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with additional dioxane (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting crude solid can be purified by column chromatography on silica gel.

-

Prepare the column using a gradient eluent system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate.

-

Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield 2-oxo-1,2-dihydropyridine-4-carbaldehyde as a yellow solid.

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis (Predicted)

While dedicated, published spectra for this specific compound are scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[12][13][14]

| Technique | Predicted Features |

| ¹H NMR | δ 9.5-10.5 ppm (s, 1H): Aldehyde proton (-CHO).[12][13] δ 11.0-13.0 ppm (br s, 1H): Amide N-H proton of the pyridone ring. δ 7.5-7.8 ppm (d, 1H): H-6 proton, coupled to H-5. δ 6.5-6.8 ppm (dd, 1H): H-5 proton, coupled to H-6 and H-3. δ 6.4-6.6 ppm (d, 1H): H-3 proton, coupled to H-5. |

| ¹³C NMR | δ 188-195 ppm: Aldehyde carbonyl carbon. δ ~165 ppm: Pyridone carbonyl carbon (C-2). δ 140-150 ppm: Olefinic/Aromatic carbons (C-4, C-6). δ 105-120 ppm: Olefinic/Aromatic carbons (C-3, C-5). |

| IR (Infrared) | ~3200-3000 cm⁻¹ (broad): N-H stretching of the pyridone. ~1700 cm⁻¹ (strong): Aldehyde C=O stretching. ~1650 cm⁻¹ (strong): Pyridone C=O stretching. ~1600, 1550 cm⁻¹: C=C stretching of the ring. |

| MS (Mass Spec) | [M]+•: Expected at m/z = 123. [M-H]+: Expected at m/z = 122. [M-CHO]+: Fragmentation peak expected at m/z = 94. |

Chemical Reactivity and Applications

The molecule's bifunctional nature—possessing both a reactive aldehyde and a pyridone ring—makes it a highly versatile intermediate.[1] Its reactions can be selectively targeted to either functional group.

Reactions of the Aldehyde Group

The formyl group at C4 undergoes all canonical reactions of aldehydes:

-

Condensation: Reacts readily with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. This is a common strategy for linking the scaffold to other molecules.

-

Oxidation: Can be oxidized to the corresponding 2-oxo-1,2-dihydropyridine-4-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Can be selectively reduced to the 4-(hydroxymethyl) derivative using mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Undergoes reactions with organometallic reagents (e.g., Grignard) and cyanide to form secondary alcohols and cyanohydrins.

Reactions of the Pyridone Ring

The pyridone ring offers additional sites for modification:

-

N-Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) to introduce diversity at the N1 position.

-

Electrophilic Aromatic Substitution: While the pyridone ring is generally electron-rich, the presence of the electron-withdrawing aldehyde group deactivates it. Nonetheless, halogenation or nitration may be possible at the C3 or C5 positions under forcing conditions.

Caption: Key reaction pathways for the title compound.

Applications in Drug Development

Heterocyclic scaffolds are cornerstones of modern drug discovery. The 2-oxo-1,2-dihydropyridine-4-carbaldehyde core provides a rigid, polar framework with well-defined hydrogen bond donors (N-H) and acceptors (both C=O groups). This makes it an attractive starting point for library synthesis. Researchers utilize this compound to develop novel molecules with potential biological activity, particularly as enzyme inhibitors or receptor ligands where precise spatial orientation of functional groups is paramount.[4][12] The aldehyde serves as a convenient chemical handle for conjugation or for building more complex side chains.

Conclusion

This compound, or more accurately, 2-oxo-1,2-dihydropyridine-4-carbaldehyde, is a valuable and versatile chemical intermediate. A thorough understanding of its predominant tautomeric form is fundamental to predicting its reactivity and designing effective synthetic strategies. Its bifunctionality allows for sequential and selective modifications, making it an ideal scaffold for generating diverse chemical libraries for screening in drug discovery and materials science. The synthetic and reactivity pathways outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful building block.

References

- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (n.d.).

- 2-Oxo-1,2-dihydropyridine-4-carbaldehyde | 188554-13-4 - J&K Scientific. (n.d.).

- Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D. (n.d.).

- 2-Hydroxy-4-methylpyridine: Properties, Uses and Synthesis. (n.d.).

- Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3... - ResearchGate. (n.d.).

- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (n.d.).

- US2818378A - Oxidation of methyl-pyridines - Google Patents. (n.d.).

- CAS 188554-13-4 suppliers, 2-Hydroxy-4-Pyridine Carboxaldehyde suppliers. (n.d.).

- Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. (2019).

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.).

- Introduction to 2-Hydroxy-4-Methylpyridine. (n.d.).

- 2-Oxo-1,2-dihydropyridine-3-carbaldehyde - Lead Sciences. (n.d.).

- 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem. (n.d.).

- OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- 2-Chloro-4-methyl-3-nitropyridine, 98% | 23056-39-5 - J&K Scientific. (n.d.).

- CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents. (n.d.).

- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate. (2019).

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.).

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | C6H5NO2 | CID 7062196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 188554-13-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 188554-13-4|2-Hydroxyisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. pp.bme.hu [pp.bme.hu]

- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 14. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 2-Hydroxy-4-pyridinecarboxaldehyde Synthesis from 4-Cyanopyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 4-cyanopyridine into 2-hydroxy-4-pyridinecarboxaldehyde, a valuable building block in pharmaceutical and agrochemical research.[1] This document is designed for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the strategic choices involved in the synthesis. We will dissect a validated two-stage synthetic strategy: the initial regioselective hydroxylation of the pyridine ring at the C2 position via an N-oxide rearrangement, followed by the controlled reduction of the C4-cyano group to a carboxaldehyde. This guide emphasizes the causality behind procedural steps, ensuring both scientific rigor and practical applicability.

Introduction: Strategic Importance and Synthetic Challenges

This compound, also known in its tautomeric form as 1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde, is a heterocyclic compound of significant interest. Its unique bifunctional nature—possessing both a nucleophilic pyridone ring system and an electrophilic aldehyde group—makes it a versatile intermediate for constructing complex molecular architectures.[1] Specifically, it serves as a key precursor in the development of novel therapeutic agents and specialized organic materials.

The synthesis from a readily available starting material like 4-cyanopyridine presents a distinct set of challenges that require precise strategic planning:

-

Regioselectivity: The pyridine ring is inherently electron-deficient, making direct electrophilic substitution difficult and nucleophilic substitution challenging to control. Introducing a hydroxyl group specifically at the C2 position, ortho to the ring nitrogen, requires a method to activate this specific site.

-

Chemoselectivity: The molecule contains two functional groups, a cyano group and a pyridine nitrogen, that can be susceptible to various reagents. The synthetic route must selectively transform the desired positions without affecting other parts of the molecule.

-

Functional Group Transformation: The conversion of a stable cyano group to a reactive aldehyde requires a reducing agent that can be stopped at the aldehyde stage without over-reduction to the corresponding alcohol.

This guide will detail a proven pathway that navigately addresses these challenges, providing a reliable method for laboratory-scale synthesis.

Overview of the Synthetic Strategy

The most effective and scientifically sound approach to synthesize this compound from 4-cyanopyridine involves a two-part strategy. This method circumvents the challenges of direct C-H functionalization by leveraging the unique reactivity of pyridine N-oxides.

-

Part A: N-Oxidation and Rearrangement for C2-Hydroxylation. The pyridine nitrogen is first oxidized to form 4-cyanopyridine N-oxide. This N-oxide intermediate serves two crucial purposes: it activates the C2 position for nucleophilic attack and provides the oxygen atom for the eventual hydroxylation.[2] Subsequent treatment with acetic anhydride induces a rearrangement, leading to the formation of 2-acetoxy-4-cyanopyridine, which is then hydrolyzed to yield 4-cyano-2-pyridone.[2][3]

-

Part B: Selective Reduction of the Cyano Group. The intermediate, 4-cyano-2-pyridone, undergoes a selective reduction of the cyano group to a carboxaldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation due to its ability to reduce nitriles to aldehydes at low temperatures, thereby preventing over-reduction.[4]

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic route from 4-cyanopyridine.

In-Depth Mechanistic Analysis and Protocol Selection

Part A: Synthesis of 4-Cyano-2-pyridone

The conversion of a pyridine to a 2-pyridone via its N-oxide is a classic and reliable transformation in heterocyclic chemistry.[3]

Mechanism of N-Oxide Rearrangement:

-

N-Oxidation: 4-cyanopyridine is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form 4-cyanopyridine N-oxide.

-

Activation with Acetic Anhydride: The N-oxide is then treated with acetic anhydride. The nucleophilic oxygen of the N-oxide attacks one of the carbonyl carbons of acetic anhydride, forming an N-acetoxy pyridinium intermediate. This step is critical as it renders the C2 position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack.[2]

-

Nucleophilic Attack and Rearomatization: An acetate ion (generated in the previous step) acts as a nucleophile and attacks the activated C2 position. A subsequent elimination cascade restores the aromaticity of the ring, leading to the formation of 2-acetoxy-4-cyanopyridine and acetic acid.[2]

-

Hydrolysis: The final step is the hydrolysis of the 2-acetoxy intermediate under aqueous acidic or basic conditions to yield the thermodynamically more stable 4-cyano-2-pyridone tautomer.[3]

Sources

Introduction: The Structural Nuances of a Versatile Heterocycle

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxypyridine-4-carbaldehyde

2-Hydroxypyridine-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of its aldehyde group and the coordination capabilities of the pyridine ring. However, a comprehensive understanding of its spectroscopic properties is paramount for its effective use and quality control. This guide provides a detailed analysis of the expected spectroscopic data for this molecule, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

A critical feature governing the spectroscopic and chemical behavior of this molecule is its existence in a tautomeric equilibrium with its pyridone form, 1,2-dihydro-2-oxo-pyridine-4-carbaldehyde. This lactam-lactim tautomerism is highly sensitive to the molecular environment, particularly the polarity of the solvent.[1][2] The enol form (2-hydroxypyridine) is favored in non-polar solvents, while the keto form (2-pyridone) predominates in polar solvents and the solid state.[1][3] This dynamic equilibrium profoundly influences all spectroscopic measurements, and its understanding is key to accurate data interpretation.

Caption: Tautomeric equilibrium of 2-Hydroxypyridine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of 2-Hydroxypyridine-4-carbaldehyde, as it provides direct evidence of the tautomeric equilibrium. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will critically alter the observed spectrum by shifting the equilibrium.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment would involve acquiring spectra in at least two solvents of differing polarity to observe the shift in tautomeric preference.

-

Sample Preparation: Dissolve ~5-10 mg of 2-Hydroxypyridine-4-carbaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar environment) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Typical parameters: 400 or 500 MHz spectrometer, 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single peak for each unique carbon, which simplifies the spectrum.[4]

-

Typical parameters: 100 or 125 MHz, 45° pulse angle, 2-second relaxation delay, 1024 or more scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Caption: Workflow for comparative NMR analysis of tautomerism.

Predicted ¹H NMR Spectral Data

The chemical shifts are predicted based on data for 2-hydroxypyridine[5] and 4-pyridinecarboxaldehyde.[6] The presence of two distinct sets of signals in a single spectrum would confirm the co-existence of both tautomers.

| Assignment | Predicted δ (ppm) - Enol Form (in CDCl₃) | Predicted δ (ppm) - Keto Form (in DMSO-d₆) | Multiplicity | Notes |

| Aldehyde-H | ~9.9 | ~9.8 | s | Deshielded proton, singlet. |

| OH / NH | ~11.0 (broad) | ~12.5 (broad) | br s | Highly variable, exchangeable proton. |

| H-6 | ~7.8 | ~7.6 | d | Coupled to H-5. |

| H-5 | ~7.2 | ~7.5 | d | Coupled to H-6. |

| H-3 | ~6.8 | ~6.5 | s | Singlet, no adjacent protons. |

Predicted ¹³C NMR Spectral Data

Carbonyl carbons are highly deshielded and appear far downfield.[4][7] The key diagnostic signal is the C-2 carbon, which will show a dramatic shift depending on whether it is part of a C-O single bond (enol) or a C=O double bond (keto).

| Assignment | Predicted δ (ppm) - Enol Form (in CDCl₃) | Predicted δ (ppm) - Keto Form (in DMSO-d₆) | Notes |

| Aldehyde C=O | ~192 | ~191 | Characteristic aldehyde carbonyl. |

| C-2 | ~163 | ~165 | Diagnostic Peak: C-OH vs C=O. |

| C-4 | ~145 | ~148 | Carbon bearing the aldehyde group. |

| C-6 | ~140 | ~138 | |

| C-5 | ~120 | ~125 | |

| C-3 | ~110 | ~108 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is exceptionally useful for identifying the presence of O-H, N-H, and C=O bonds, providing clear evidence for the dominant tautomeric form.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press. This method favors the keto (pyridone) form.[1]

-

Solution (e.g., in CHCl₃): Prepare a ~1% w/v solution and analyze using a liquid transmission cell with NaCl or KBr windows. This method would favor the enol form.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent).

-

Place the sample in the beam path and record the spectrum.

-

Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. Data is an average of 16-32 scans for a good signal-to-noise ratio.

-

Predicted IR Spectral Data

The key differentiating regions are the O-H/N-H stretching region (~3400-3000 cm⁻¹) and the carbonyl stretching region (~1700-1600 cm⁻¹). Predictions are based on data for 2-hydroxypyridine[8][9] and pyridine aldehydes.[10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - Enol Form | Predicted Wavenumber (cm⁻¹) - Keto Form | Intensity |

| O-H Stretch (Phenolic) | ~3400 (broad) | Absent | Medium-Strong |

| N-H Stretch (Lactam) | Absent | ~3100 (broad) | Medium |

| Aromatic C-H Stretch | ~3050 | ~3070 | Medium-Weak |

| Aldehyde C-H Stretch | ~2850, ~2750 | ~2850, ~2750 | Weak (Often two bands) |

| Aldehyde C=O Stretch | ~1705 | ~1700 | Strong |

| Lactam C=O Stretch | Absent | ~1660 | Very Strong |

| Aromatic C=C/C=N Stretch | ~1610, ~1580 | ~1600, ~1540 | Strong-Medium |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in conjugated systems.[11] The extent of conjugation differs between the enol and keto tautomers, leading to distinct absorption maxima (λ_max).

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent Selection: Choose spectroscopic grade solvents (e.g., hexane for non-polar, ethanol or water for polar) that are transparent in the desired wavelength range.

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to serve as a blank and record a baseline.

-

Fill the other cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

-

Predicted UV-Vis Spectral Data

The pyridone (keto) form has a more extended cross-conjugated system, which is expected to shift the λ_max to a longer wavelength (a bathochromic shift) compared to the enol form.[12] Data for the parent 2-hydroxypyridine/2-pyridone system shows a λ_max around 293-297 nm in polar solvents (favoring the pyridone).[1]

| Tautomer | Predicted λ_max (nm) | Solvent Condition | Electronic Transition |

| Enol Form | ~280 | Non-polar (e.g., Hexane) | π → π |

| Keto Form | ~310 | Polar (e.g., Ethanol) | π → π |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2-Hydroxypyridine-4-carbaldehyde, both tautomers have the same molecular formula (C₆H₅NO₂) and thus the same molecular weight (123.11 g/mol ). The fragmentation pattern, however, can offer structural insights.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, functionalized molecules.

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS): To obtain fragmentation data, isolate the [M+H]⁺ ion (m/z 124.04) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

Predicted Mass Spectrometry Data

The fragmentation will likely proceed through losses of stable neutral molecules like CO and HCN.

| m/z (charge/mass ratio) | Predicted Ion | Possible Fragmentation Pathway |

| 124.04 | [M+H]⁺ | Protonated molecular ion |

| 96.04 | [M+H - CO]⁺ | Loss of carbon monoxide from the aldehyde group |

| 95.03 | [M - CO]⁺ | Loss of CO from the molecular ion radical (in EI-MS) |

| 67.04 | [M+H - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring |

Conclusion

The spectroscopic characterization of 2-Hydroxypyridine-4-carbaldehyde is fundamentally a study of its tautomeric equilibrium. A multi-technique approach, as outlined in this guide, provides a self-validating system for structural confirmation. NMR spectroscopy in different solvents reveals the dynamic nature of the equilibrium, while IR spectroscopy confirms the dominant functional groups present in a given state. UV-Vis spectroscopy corroborates these findings by measuring the electronic consequences of conjugation in each tautomer, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. For any researcher in drug development or materials science, a thorough application of these analytical methodologies is essential for the unambiguous identification and characterization of this versatile compound.

References

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH).

- 2-Hydroxypyridine-Tautomerism. ChemTube3D.

- 2-Pyridone. Wikipedia.

- Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2010). ACS Publications.

- Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- 2-Hydroxypyridine - Optional[FTIR] - Spectrum. SpectraBase.

- Interpreting UV-Vis Spectra. University of Toronto Scarborough.

- Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks.

- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

Physical characteristics of 2-Hydroxy-4-pyridinecarboxaldehyde

An In-Depth Technical Guide to the Physical Characteristics of 2-Hydroxy-4-pyridinecarboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of this compound (CAS: 188554-13-4). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer foundational insights into the molecule's behavior, grounded in its structural properties. We delve into the critical role of prototropic tautomerism, which governs its stability, solubility, and spectroscopic signature. Where definitive experimental data is not publicly available, we provide predicted values based on computational models and establish detailed, field-proven experimental protocols for empirical validation. This guide serves as both a reference and a practical manual for the characterization of this versatile heterocyclic building block.

Chemical and Molecular Identity

Precise identification is the cornerstone of reproducible science. This compound is a substituted pyridine, a heterocyclic motif of significant interest in pharmaceutical and materials science. Its formal identification parameters are crucial for accurate sourcing, documentation, and regulatory submission.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| CAS Number | 188554-13-4 | [1][2][3] |

| Molecular Formula | C₆H₅NO₂ | [2][4] |

| Molecular Weight | 123.11 g/mol | [2][4] |

| IUPAC Name | 2-hydroxypyridine-4-carbaldehyde | N/A |

| Common Synonyms | 2-Hydroxy-4-formylpyridine, 2-Hydroxyisonicotinaldehyde, 2-Oxo-1,2-dihydropyridine-4-carbaldehyde | [2][3][5] |

| InChI Key | IDDXMCNSHNXTRS-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CNC(=O)C=C1C=O | [5] |

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is not merely an academic curiosity; it dictates the molecule's hydrogen bonding capability, aromaticity, and reactivity. The pyridone tautomer is often the more stable form, particularly in polar solvents and the solid state, due to favorable amide resonance and intermolecular hydrogen bonding.

Caption: Prototropic tautomerism of the core ring structure.

Physicochemical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. For this compound, these properties are heavily influenced by the presence of polar functional groups (aldehyde, hydroxyl/amide) and the aromatic ring system.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Appearance | Yellow Solid | As reported by chemical suppliers[5]. Color may vary based on purity. |

| Melting Point | Data not available | Experimental determination is required. See Protocol 5.1. |

| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | This is a computational prediction and has not been experimentally verified. The compound may decompose at high temperatures. |

| Density | 1.365 g/cm³ (Predicted) | Computationally derived value. |

| pKa | 11.17 (Predicted) | Refers to the acidity of the N-H proton in the pyridone tautomer[5]. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Qualitative assessment[5]. See Protocol 5.2 for experimental verification. |

In-Depth Analysis of Physicochemical Properties

-

Melting Point: The melting point of a crystalline solid is a sensitive indicator of purity. As a solid at room temperature, this compound is expected to have a defined melting point. The prevalence of the pyridone tautomer allows for strong intermolecular hydrogen bonding (N-H---O=C), which typically results in a relatively high melting point compared to non-hydrogen-bonding isomers. The lack of a reported experimental value in public literature underscores the need for empirical determination upon synthesis or acquisition.

-

Solubility Profile: The molecule's structure presents a duality. The polar aldehyde and hydroxyl/amide groups are capable of hydrogen bonding with protic solvents like water. However, the six-membered heterocyclic ring is predominantly nonpolar. This balance results in limited solubility in water but good solubility in polar organic solvents that can disrupt the crystal lattice and solvate the molecule effectively. This property is critical for selecting appropriate solvents for reaction, purification, and formulation.

-

Acidity (pKa): The predicted pKa of ~11.17 is characteristic of the N-H proton of the 2-pyridone tautomer, which exhibits amide-like acidity. This means the compound will be deprotonated by strong bases (e.g., sodium hydroxide) to form a water-soluble sodium salt, a property that can be exploited for purification via acid-base extraction.

Expected Spectroscopic Characteristics

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the three protons on the pyridine ring, likely in the aromatic region (δ 6.5-8.5 ppm). A downfield singlet (δ 9.5-10.5 ppm) would be characteristic of the aldehyde proton (-CHO). A broad, exchangeable singlet at high chemical shift (δ > 11 ppm) would correspond to the N-H proton of the dominant pyridone tautomer.

-

¹³C NMR: Six distinct carbon signals are expected. The aldehyde carbonyl carbon would be the most downfield signal (δ > 185 ppm). The C=O carbon of the pyridone ring would appear around δ 160-165 ppm. The remaining four sp² carbons of the ring would resonate in the δ 100-150 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ would be characteristic of the aldehyde C=O stretch.

-

Another strong, sharp band, typically between 1650-1680 cm⁻¹ , would correspond to the C=O stretch of the cyclic amide (pyridone) tautomer.

-

A broad absorption in the region of 3100-3300 cm⁻¹ would indicate the N-H stretch of the pyridone.

-

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ .

-

-

UV-Visible (UV-Vis) Spectroscopy: The conjugated system, encompassing the pyridone ring and the aldehyde group, constitutes a strong chromophore. One would expect to observe significant absorbance in the UV region, likely with a λ-max between 280-350 nm, depending on the solvent used.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. Information synthesized from supplier safety data provides the following guidance.

-

Hazard Identification: Classified as harmful if swallowed (Acute Toxicity 4, Oral), a potential skin sensitizer (Skin Sensitization 1), and an eye irritant (Eye Irritation 2).

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

Experimental Protocols for Characterization

The following protocols are standardized methods for determining the key physical properties of a solid organic compound like this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a critical indicator of purity.

Caption: Workflow for accurate melting point determination.

Methodology:

-

Sample Preparation: Ensure the compound is thoroughly dried, preferably in a vacuum desiccator, to remove any residual solvent. Grind a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into a dense column of 2-3 mm at the bottom.

-

Apparatus Insertion: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating: Heat the block at a rate of 1-2 °C per minute when approaching the expected melting point. A slower ramp rate ensures thermal equilibrium between the sample, thermometer, and block, leading to an accurate reading.

-

Observation and Recording: Record two temperatures: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The recorded melting point should be this range. A pure compound will exhibit a sharp range of 1-2 °C.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility profile of the compound, which informs choices for reaction solvents and purification methods.

Methodology:

-

Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent. A recommended panel includes:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar, aprotic)

-

Toluene (nonpolar, aprotic)

-

5% aq. HCl (acidic)

-

5% aq. NaOH (basic)

-

-

Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer is ideal.

-

Observation: Observe each tube for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye. Record the results as Soluble (S), Partially Soluble (PS), or Insoluble (I). The expected outcome is solubility in polar organic solvents and 5% NaOH, with limited to no solubility in water and nonpolar solvents.

Conclusion

This compound is a valuable heterocyclic building block whose physical properties are fundamentally governed by the tautomeric equilibrium between its hydroxy-pyridine and pyridone forms. While a solid at room temperature, its definitive melting point and spectroscopic data require empirical determination, a common necessity for specialized research chemicals. The protocols and predictive insights provided in this guide equip researchers with the necessary framework to confidently identify, handle, and utilize this compound in their synthetic and developmental workflows. A thorough understanding of its solubility, stability, and spectral characteristics is paramount to achieving reliable and reproducible scientific outcomes.

References

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH).

- This compound from Aladdin Scientific. Biocompare.

Sources

Tautomerism of 2-Hydroxy-4-pyridinecarboxaldehyde

An In-depth Technical Guide to the

Abstract

The tautomeric equilibrium between the hydroxy and pyridone forms of pyridine derivatives is a cornerstone of heterocyclic chemistry, with profound implications for molecular properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of the tautomerism of 2-hydroxy-4-pyridinecarboxaldehyde, a molecule where this equilibrium is influenced by a key electron-withdrawing substituent. We will explore the fundamental principles governing this phenomenon, the critical factors that shift the equilibrium, and the analytical and computational methodologies employed by researchers to characterize and quantify the tautomeric species. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of tautomerism in drug-like scaffolds.

Foundational Principles: The 2-Hydroxypyridine ⇌ 2-Pyridone Equilibrium

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2] The most common form, prototropic tautomerism, involves the migration of a proton.[3] The equilibrium between 2-hydroxypyridine (the enol or lactim form) and 2-pyridone (the keto or lactam form) is a classic and extensively studied example of this phenomenon.[4][5][6][7]

The 2-pyridone form is often considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system.[5][8] This equilibrium is not static; it is a dynamic process whose position is dictated by a subtle interplay of structural and environmental factors.[9][10] Understanding this balance is critical, as the different tautomers of a molecule exhibit distinct physical and chemical properties, including dipole moment, pKa, solubility, and hydrogen bonding capabilities, which in turn govern their behavior in biological systems.[9][11]

For our subject molecule, this compound, the aldehyde group at the C4 position introduces a significant electronic perturbation, influencing the relative stability of the two principal tautomers.

Figure 1: Tautomeric equilibrium of this compound.

Causality of Equilibrium: Factors Influencing Tautomer Stability

The position of the tautomeric equilibrium (expressed by the equilibrium constant, KT = [keto]/[enol]) is highly sensitive to the molecule's environment. The causality behind these shifts lies in the differential stabilization of the two forms.

Solvent Effects: A Polarity-Driven Shift

The solvent is arguably the most significant external factor. The general principle is that polar solvents favor the more polar tautomer.[6][12]

-

Keto Form (2-Pyridone): This tautomer possesses a larger dipole moment due to the separation of charge in the amide-like functionality.[9] Therefore, polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO) will preferentially solvate and stabilize the keto form through dipole-dipole interactions and hydrogen bonding.[6][9] In water, the equilibrium for the parent 2-hydroxypyridine strongly favors the 2-pyridone form.[4]

-

Enol Form (2-Hydroxypyridine): This tautomer is less polar. Consequently, non-polar solvents like cyclohexane or carbon tetrachloride favor the enol form.[4][9] In the gas phase, the enol form of 2-hydroxypyridine is generally the more stable tautomer by a small margin.[4][13]

The electron-withdrawing nature of the 4-carboxaldehyde group is expected to increase the dipole moment of the keto tautomer, potentially enhancing its preference in polar solvents compared to the unsubstituted parent compound.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (for 2-Hydroxypyridine) | Rationale |

| Gas Phase | 1 | Enol (2-Hydroxypyridine)[4] | Minimal intermolecular interactions; intrinsic stability dominates. |

| Cyclohexane | 2.0 | Enol (2-Hydroxypyridine)[4] | Non-polar environment favors the less polar tautomer. |

| Chloroform | 4.8 | Keto (2-Pyridone)[9] | Moderate polarity begins to favor the more polar keto form. |

| Water | 80.1 | Keto (2-Pyridone)[4] | High polarity and H-bonding capacity strongly stabilize the keto form. |

Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium of 2-Hydroxypyridine, serving as a model for the 4-carboxaldehyde derivative.

Solid-State Effects: The Dominance of Hydrogen Bonding

In the solid state, intermolecular forces, particularly hydrogen bonding, dictate the preferred tautomeric form. The 2-pyridone tautomer is exceptionally effective at forming strong, stable intermolecular hydrogen-bonded dimers or helical chains.[5][6] This cooperative hydrogen bonding provides significant lattice energy stabilization. As a result, for most substituted 2-hydroxypyridines, the keto (pyridone) form is overwhelmingly dominant in the crystalline state.[4][6] This has been unequivocally confirmed by X-ray crystallography and solid-state IR spectroscopy.[4][6]

Substituent Effects: The Role of the 4-Carboxaldehyde Group

The C4-aldehyde group is a potent electron-withdrawing group via resonance and inductive effects. This has a dual impact:

-

Stabilization of the Keto Form: The aldehyde group can participate in extended conjugation with the pyridone ring, delocalizing the negative charge on the oxygen and stabilizing the keto tautomer.

-

Increased Acidity of the Enol Form: The electron-withdrawing nature of the aldehyde group increases the acidity of the hydroxyl proton in the enol form, which can influence proton transfer kinetics.

Computational studies on similarly substituted pyridones have shown that the position of the substituent is critical in determining the extent of stabilization for each tautomer.[14]

Experimental Characterization: Protocols for a Self-Validating System

A multi-faceted analytical approach is required to unambiguously characterize and quantify the tautomeric equilibrium. The data from each technique should be corroborative, creating a self-validating system.

UV-Vis Spectroscopy

Principle: The enol and keto tautomers have different π-electron systems, leading to distinct electronic transitions and thus different UV-Vis absorption maxima (λmax). The more conjugated keto (pyridone) form typically absorbs at a longer wavelength than the enol (hydroxypyridine) form.[4] This technique is particularly useful for quantifying the equilibrium in different solvents.

Experimental Protocol:

-

Preparation of Standards: Synthesize or procure "fixed" tautomers, such as 2-methoxy-4-pyridinecarboxaldehyde (modeling the enol form) and 1-methyl-2-pyridone-4-carboxaldehyde (modeling the keto form).

-

Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of this compound and the fixed standards in the solvent of interest (e.g., cyclohexane, acetonitrile, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.

-

Data Analysis:

-

Identify the λmax for the pure enol and keto models.

-

In the spectrum of the tautomeric mixture, the absorbance at the λmax of each form can be used to determine their relative concentrations, and thus the equilibrium constant, KT.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the ring protons and carbons, and especially the proton attached to a heteroatom (N-H vs. O-H), are highly sensitive to the tautomeric form.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of ~5-10 mg/mL.

-

Spectral Acquisition:

-

Acquire a standard ¹H NMR spectrum. In aprotic solvents like CDCl₃ or DMSO-d₆, the N-H proton of the keto form typically appears as a broad singlet at high chemical shift (>10 ppm), while the O-H proton of the enol form is also a broad, exchangeable peak.

-

Acquire a ¹³C NMR spectrum. The most diagnostic signal is the C2 carbon, which will have a chemical shift characteristic of a carbonyl group (C=O, ~160-170 ppm) in the keto form, versus a carbon attached to an oxygen (C-O, ~150-160 ppm) in the enol form.

-

-

Data Analysis (Quantification):

-

Select well-resolved, non-overlapping peaks corresponding to each tautomer.

-

Integrate the selected ¹H signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

KT = [Integral of Keto Peak] / [Integral of Enol Peak].

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a powerful tool for identifying specific functional groups. The distinction between a carbonyl group (C=O) and a hydroxyl group (O-H) provides a definitive way to identify the predominant tautomer, especially in the solid state.[4][15]

Experimental Protocol:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Prepare a concentrated solution (~0.1 M) in a suitable solvent (e.g., CCl₄, CHCl₃) and use an appropriate liquid cell.

-

-

Spectral Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

Keto Form: Look for a strong, sharp absorption band between 1650-1680 cm⁻¹ , characteristic of the C=O stretching vibration.[6][16] A broad N-H stretching band may also be visible around 3100-3400 cm⁻¹.

-

Enol Form: Look for a broad O-H stretching band between 3200-3600 cm⁻¹ and the absence of a strong C=O stretch in the 1650-1680 cm⁻¹ region. C=N and C=C stretching vibrations will be present in the 1500-1650 cm⁻¹ range for both tautomers.

-

| Technique | Keto Form (Pyridone) Signature | Enol Form (Hydroxypyridine) Signature |

| UV-Vis | Longer λmax (e.g., ~290-310 nm) | Shorter λmax (e.g., ~270-280 nm) |

| ¹H NMR | Broad N-H signal (>10 ppm) | Broad O-H signal (variable, 5-12 ppm) |

| ¹³C NMR | C2 Signal ~160-170 ppm (C=O) | C2 Signal ~150-160 ppm (C-O) |

| IR | Strong C=O stretch (~1660 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), no C=O |

Table 2: Summary of Expected Spectroscopic Signatures for the Tautomers of this compound.

Figure 2: Experimental workflow for characterizing tautomeric equilibrium.

Computational Chemistry: A Predictive and Mechanistic Tool

Modern computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into tautomeric systems.[4][17] These in silico experiments allow for the prediction of properties that can be difficult to measure experimentally.

Methodology:

-

Structure Optimization: The geometries of both the enol and keto tautomers are optimized to find their lowest energy conformations using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G**).[4]

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory. Zero-point vibrational energy (ZPVE) corrections are applied to obtain the relative energies (ΔE).

-

Solvent Modeling: To simulate solution-phase behavior, calculations are repeated using a continuum solvent model, such as the Polarizable Continuum Model (PCM).[13] This accounts for the bulk electrostatic effects of the solvent.

-

Mechanism of Interconversion: The transition state for the proton transfer can be located. This provides the activation energy barrier for interconversion, shedding light on whether the process is fast or slow at a given temperature.[17] The mechanism can be unimolecular or assisted by solvent molecules or another monomer (dimer-assisted).[6]

Insights Gained:

-

Relative Stability: Computational methods can predict which tautomer is more stable in the gas phase and in various solvents, corroborating experimental findings.[4][18]

-

Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment.[19]

-

Mechanistic Pathways: The energy barrier for proton transfer can be calculated, indicating the kinetic feasibility of the interconversion. Dimer-assisted pathways often have significantly lower activation barriers than direct intramolecular proton shifts.[17]

Conclusion and Outlook

The tautomerism of this compound is a nuanced equilibrium governed by a balance of intrinsic molecular stability, solvent polarity, and intermolecular forces. While the foundational behavior mirrors that of the parent 2-hydroxypyridine system—with the enol form favored in non-polar environments and the keto form dominant in polar media and the solid state—the 4-carboxaldehyde substituent provides an additional layer of electronic influence that modulates this balance.

For professionals in drug development, a thorough understanding and characterization of this equilibrium are not merely academic. The dominant tautomer in a physiological environment will dictate the molecule's shape, hydrogen bonding pattern, and overall pharmacophore, directly impacting its interaction with a biological target. The protocols and principles outlined in this guide provide a robust framework for the comprehensive investigation of this and related tautomeric systems, ensuring that the correct molecular species is considered during the design, synthesis, and evaluation of new chemical entities.

References

- Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]

- Sanz-Sanz, C., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]

- Wikipedia. (n.d.). 2-Pyridone. [Link]

- Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. [Link]

- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

- Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone.

- Keller, G. H., & Bauer, L. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry. [Link]

- Melandri, S., et al. (2021). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium.

- Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Semantic Scholar. [Link]

- Buttonwood. (2021).

- Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. [Link]

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. [Link]

- Moradi, L., et al. (2018). Tautomerism: Methods and Theories.

- Fathollahi, F., et al. (2024). Influence of pyridinic nitrogen on tautomeric shifts and charge transport in single molecule keto enol equilibria.

- StudySmarter. (2023).

- Exploring Chemistry 3rd edition. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. YouTube. [Link]

- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

- Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]

- ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]

- YouTube. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. [Link]

- ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. [Link]

- Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]

- Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]

- Teixeira, C., & Sotomayor, M. J. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]

- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- Tesei, A., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society. [Link]

- ResearchGate. (n.d.). Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3... [Link]

- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- ResearchGate. (2014). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]

- Carvalho, A. R., et al. (2019). Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. expchem3.com [expchem3.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. [PDF] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]

- 18. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Application of 2-Hydroxy-4-pyridinecarboxaldehyde: A Technical Guide for Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the myriad of heterocyclic scaffolds, the pyridine ring stands out for its prevalence in numerous FDA-approved drugs.[1] This guide delves into the nuanced world of a particularly strategic building block: 2-Hydroxy-4-pyridinecarboxaldehyde. More than just a simple aromatic aldehyde, its true significance lies in its tautomeric equilibrium with its pyridone form, a feature that has been masterfully exploited in the design of potent enzyme inhibitors. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its discovery, synthesis, and critical applications, with a particular focus on its role in the development of next-generation therapeutics.

I. Genesis of a Key Intermediate: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its emergence is intrinsically linked to the broader exploration of pyridine chemistry throughout the 20th century. Early methods for the preparation of pyridine aldehydes often involved harsh conditions and non-selective reagents. For instance, early syntheses of pyridine aldehydes involved the condensation of picoline iodomethylate with p-nitrosodimethylaniline followed by hydrolysis, or the ozonolysis of stilbazole.[2] Later, more controlled methods were developed, such as the catalytic hydrogenation of pyridine nitriles, a significant step forward in providing access to these valuable intermediates.[2]

The synthesis of hydroxylated pyridine aldehydes, such as the subject of this guide, represents a further refinement in the field. The introduction of a hydroxyl group at the 2-position, which enables the crucial pyridone tautomer, was a key development for medicinal chemists. While a definitive "discovery" paper for this specific molecule is elusive, its preparation is a logical extension of established pyridine functionalization techniques. The most direct and efficient route, which has become the standard, involves the selective oxidation of the corresponding methyl-substituted precursor, 2-hydroxy-4-methylpyridine. This approach leverages the relative stability of the pyridone ring and the reactivity of the methyl group towards specific oxidizing agents.

II. The Art of Synthesis: A Self-Validating Protocol

The synthesis of this compound is a testament to the elegance and precision of modern organic chemistry. The causality behind the chosen experimental pathway is rooted in achieving high conversion and selectivity while maintaining the integrity of the core heterocyclic structure. The most reliable and widely adopted method is the oxidation of 2-hydroxy-4-methylpyridine.

Core Principle: Selective Oxidation

The primary challenge in this synthesis is the selective oxidation of the 4-methyl group to an aldehyde without over-oxidation to a carboxylic acid or unwanted side reactions on the pyridine ring. Selenium dioxide (SeO₂) has emerged as the reagent of choice for this transformation.[3] The mechanism of SeO₂ oxidation of activated methyl groups, such as those on a pyridine ring, is well-established and proceeds through an ene reaction followed by a[2][3]-sigmatropic rearrangement. This method is favored for its generally high yields and predictable outcomes.

Experimental Protocol: Synthesis of this compound via Selenium Dioxide Oxidation

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials:

-

2-Hydroxy-4-methylpyridine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-4-methylpyridine (1.0 equivalent).

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, add selenium dioxide (1.1 equivalents) portion-wise at room temperature. Causality: Anhydrous conditions are crucial to prevent the formation of byproducts. The slight excess of SeO₂ ensures complete conversion of the starting material.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. Trustworthiness: TLC monitoring allows for real-time assessment of the reaction's completion, preventing unnecessary heating and potential degradation of the product.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the black selenium byproduct. Wash the filter cake with ethyl acetate. Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine. Causality: The aqueous washes are essential to remove any remaining inorganic impurities and unreacted SeO₂.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a yellow solid.

Caption: Synthetic workflow for this compound.

III. Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes. The following table summarizes its key physicochemical properties and expected spectroscopic data.

| Property | Value |

| Chemical Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

| CAS Number | 188554-13-4 |

| Appearance | Yellow solid |

| Melting Point | 79-81 °C |

| Solubility | Soluble in organic solvents, sparingly soluble in water[4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): ~9.8 (s, 1H, CHO), ~7.5-7.8 (m, 2H, Ar-H), ~6.3 (d, 1H, Ar-H), ~11.5 (br s, 1H, OH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted δ (ppm): ~190 (CHO), ~165 (C=O, pyridone), ~140-150 (Ar-C), ~110-120 (Ar-C) |

| IR (KBr, cm⁻¹) | Predicted ν: ~3400 (O-H), ~1700 (C=O, aldehyde), ~1640 (C=O, pyridone), ~1580 (C=C, aromatic) |

| Mass Spec (EI) | Predicted m/z: 123 (M⁺) |

Note: Predicted spectroscopic data is based on typical chemical shifts and fragmentation patterns for similar structures. Actual experimental data should be obtained for confirmation.

IV. Applications in Drug Development: The Pyridone Moiety as a Histone Deacetylase (HDAC) Inhibitor Scaffold

The true value of this compound in drug discovery lies in its pyridone tautomer, which serves as a key structural motif in a class of promising anticancer agents known as histone deacetylase (HDAC) inhibitors.

The Role of HDACs in Cancer

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[5] Therefore, inhibiting HDACs has emerged as a promising therapeutic strategy to reactivate these silenced genes and induce cancer cell death.

This compound as a Precursor to Pyridone-Based HDAC Inhibitors

The 2-pyridone structure is a bioisostere of the hydroxamic acid group found in many first-generation HDAC inhibitors like Vorinostat (SAHA). The endocyclic amide of the pyridone ring can effectively chelate the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. This makes the 2-pyridone scaffold an attractive starting point for the design of novel HDAC inhibitors with potentially improved pharmacokinetic and pharmacodynamic properties.

A notable example is the development of a series of pyridone-based HDAC inhibitors where the core structure is derived from a 2-pyridone scaffold.[5] These compounds have shown potent inhibitory activity against several HDAC isoforms and significant anti-proliferative effects in various cancer cell lines.[5]

Caption: Mechanism of action of pyridone-based HDAC inhibitors.

V. Conclusion and Future Outlook

This compound represents a prime example of a seemingly simple molecule with profound implications for drug discovery. Its strategic importance stems from the versatile reactivity of its aldehyde group and the crucial biological activity imparted by its 2-pyridone tautomer. As our understanding of the epigenetic basis of disease deepens, the demand for novel and selective HDAC inhibitors is set to grow. The 2-pyridone scaffold, readily accessible from this compound, offers a promising avenue for the development of the next generation of targeted cancer therapies. This guide has provided a comprehensive overview of this key building block, from its synthesis to its application, with the aim of empowering researchers to leverage its full potential in their drug development endeavors.

References

- Cho, M., Choi, E., Yang, J. S., Lee, C., Seo, J. J., Kim, B. S., ... & Han, G. (2013). Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. ChemMedChem, 8(2), 272-279. [Link]

- Gogoi, P., Hazarika, P., & Barua, N. C. (2006). Developments in Synthetic Application of Selenium (IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Synthesis, 3(4), 439-463. [Link]

- Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S.

- Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S.

- Zhejiang Medicine Co., Ltd. (2010).

- Anhui Guoxing Biochemistry Co., Ltd. (2017).

- Wikipedia contributors. (2023, December 12). 3-Hydroxyisonicotinaldehyde. In Wikipedia, The Free Encyclopedia. [Link]

- Pipzine Chemicals. (n.d.). This compound. [Link]

- PubChem. (n.d.). 4-Pyridinecarboxaldehyde. [Link]

- SciSpace. (n.d.).

- MDPI. (2021, August 3). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]

- Google Patents. (n.d.).

- SciSpace. (n.d.). Top 1521 Journal of Organic Chemistry papers published in 2020. [Link]

- PubMed. (2007, August 13). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. [Link]

- Preiser, O. (2020, September 8). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation in Organic Chemistry. De Gruyter. [Link]

- HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000214). [Link]

- ResearchGate. (2021, August 7).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 3. This compound: Properties, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

Introduction: The Significance of 2-Hydroxy-4-pyridinecarboxaldehyde

An In-Depth Technical Guide to the Theoretical Studies of 2-Hydroxy-4-pyridinecarboxaldehyde

This guide provides a comprehensive overview of the theoretical and computational studies performed on this compound. We delve into the quantum chemical calculations that elucidate its structural, spectroscopic, electronic, and nonlinear optical properties, offering insights relevant to researchers, scientists, and professionals in drug development and materials science.

This compound (2H4PC) is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a formyl (-CHO) group.[1][2] This molecular architecture is of significant interest due to its potential for tautomerism, existing in equilibrium between the hydroxy form (2-hydroxypyridine) and the keto form (2-pyridone).[3][4] This characteristic, combined with the reactive aldehyde group, makes 2H4PC a versatile building block in medicinal chemistry and a candidate for various applications, including the synthesis of novel therapeutic agents and functional materials.[5]